molecular formula C23H21BrN4O4 B10921734 methyl 1-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10921734
M. Wt: 497.3 g/mol
InChI Key: WTOLMUXOXNRRGV-UHFFFAOYSA-N
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Description

Methyl 1-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 1-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is unique due to its dual pyrazole rings and the presence of multiple methoxyphenyl groups. This structure provides it with distinct chemical properties and potential biological activities that are not observed in simpler pyrazole derivatives.

Properties

Molecular Formula

C23H21BrN4O4

Molecular Weight

497.3 g/mol

IUPAC Name

methyl 1-[[4-bromo-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C23H21BrN4O4/c1-30-17-8-4-15(5-9-17)21-20(24)22(16-6-10-18(31-2)11-7-16)28(26-21)14-27-13-12-19(25-27)23(29)32-3/h4-13H,14H2,1-3H3

InChI Key

WTOLMUXOXNRRGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CN3C=CC(=N3)C(=O)OC)C4=CC=C(C=C4)OC)Br

Origin of Product

United States

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